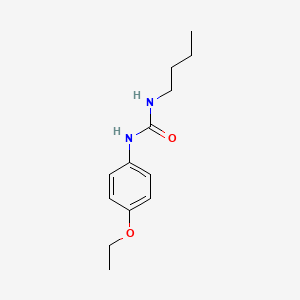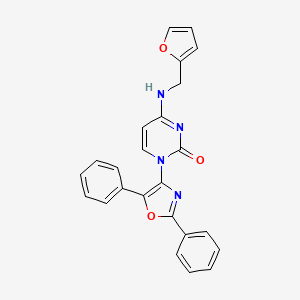
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one, also known as DPA-714, is a small molecule that has gained significant attention in the field of medical research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in various tissues and cells, including the brain, immune system, and endocrine system.
科学研究应用
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications in various disease conditions, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to modulate microglial activation and reduce neuroinflammation, which are key processes involved in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cancer, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to inhibit tumor growth and metastasis by targeting TSPO-expressing cells. In inflammation, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response.
作用机制
The mechanism of action of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is based on its selective binding to TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one binds to TSPO with high affinity and specificity, leading to the modulation of TSPO-mediated processes. The exact mechanism by which 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one modulates TSPO function is not fully understood, but it is thought to involve the regulation of intracellular calcium levels and the modulation of mitochondrial function.
Biochemical and Physiological Effects:
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the cell type and disease condition. In microglial cells, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activation of the NLRP3 inflammasome, which is a key mediator of neuroinflammation. In cancer cells, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to induce apoptosis and inhibit cell proliferation and migration. In immune cells, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to modulate T-cell activation and cytokine production.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one in lab experiments is its high affinity and specificity for TSPO, which allows for the selective targeting of TSPO-expressing cells. This can be particularly useful in disease conditions where TSPO expression is upregulated, such as neuroinflammation and cancer. Another advantage of using 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations associated with using 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one in lab experiments. One limitation is the lack of understanding of the exact mechanism of action of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one, which can make it difficult to interpret the results of experiments. Another limitation is the potential for off-target effects, as TSPO is expressed in various tissues and cells.
未来方向
There are several future directions for the study of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one. One direction is the development of more selective and potent TSPO ligands, which can further enhance the therapeutic potential of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one. Another direction is the investigation of the role of TSPO in various disease conditions, including neurodegenerative disorders, cancer, and inflammation. This can provide a better understanding of the underlying mechanisms of these diseases and identify new therapeutic targets. Additionally, the use of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one in combination with other drugs or therapies can be explored, as this may enhance the therapeutic efficacy of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one. Finally, the development of imaging agents based on 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one can be explored, as this can allow for the non-invasive detection and monitoring of TSPO expression in vivo.
合成方法
The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one involves the reaction of 2,5-diphenyloxazole-4-carboxylic acid with furan-2-ylmethylamine and 4,6-dichloropyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one.
属性
IUPAC Name |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCAKFGZGHJZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2787607.png)
![2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2787608.png)
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2787610.png)
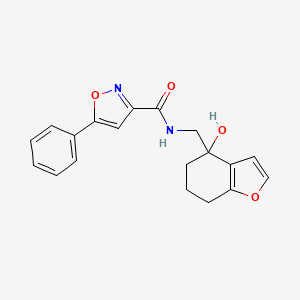
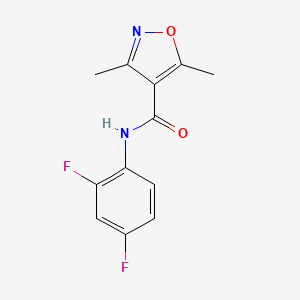
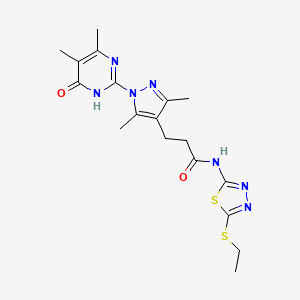
![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2787623.png)
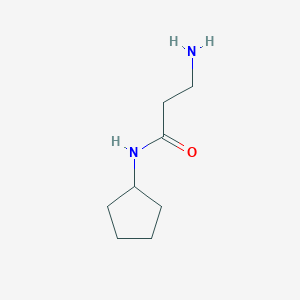
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2787625.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
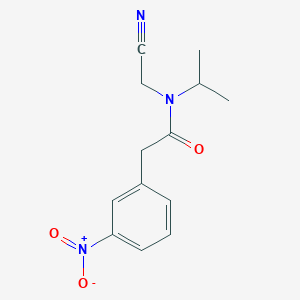
![N-(4-bromophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2787628.png)
